Isoxadifen

説明

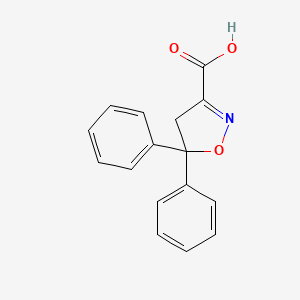

Structure

3D Structure

特性

IUPAC Name |

5,5-diphenyl-4H-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-15(19)14-11-16(20-17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGSCCPVERXFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NOC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175200 | |

| Record name | 4,5-Dihydro-5,5-diphenyl-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209866-92-2 | |

| Record name | Isoxadifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209866-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxadifen [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209866922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydro-5,5-diphenyl-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOXADIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72348710GC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Isoxadifen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxadifen is a chemical safener extensively utilized in agriculture to protect monocotyledonous crops, such as maize and rice, from the phytotoxic effects of certain herbicides. Its primary mechanism of action does not involve direct interaction with the herbicide's target site but rather the potent induction of the plant's intrinsic detoxification pathways. This guide provides a detailed technical overview of the molecular mechanisms underpinning this compound's safening activity, focusing on the upregulation of key enzyme families, the implicated signaling cascades, and the experimental protocols used to elucidate these processes.

Primary Mechanism of Action: Enhanced Herbicide Metabolism

The protective effect of this compound is conferred by accelerating the metabolic detoxification of herbicides within the crop plant, thereby preventing the herbicide from accumulating to phytotoxic concentrations at its site of action.[1][2][3][4] This is achieved through the transcriptional upregulation of genes encoding for crucial detoxification enzymes.[1][2] The two primary enzyme superfamilies induced by this compound are Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs).[1][2][5] Additionally, there is evidence for the induction of UDP-glucosyltransferases (UGTs) and ATP-binding cassette (ABC) transporters, which are involved in subsequent phases of xenobiotic metabolism and transport.

It is important to note that this compound-ethyl, the commercially applied form, is a pro-safener. In the plant, it is hydrolyzed to its active form, 4,5-dihydro-5,5-diphenyl-1,2-oxazole-3-carboxylic acid, which is responsible for inducing the detoxification response.

Induction of Cytochrome P450 Monooxygenases (P450s)

P450s are a diverse group of heme-containing enzymes that catalyze a wide range of oxidative reactions, representing the primary "Phase I" of xenobiotic metabolism.[1] In the context of herbicide detoxification, P450s introduce or expose functional groups (e.g., hydroxyl groups) on the herbicide molecule, which increases its water solubility and prepares it for subsequent conjugation reactions.[1] this compound has been shown to significantly induce the expression of specific P450 genes, leading to enhanced rates of herbicide hydroxylation or dealkylation.[5][6] Studies have demonstrated that the application of P450 inhibitors, such as malathion or piperonyl butoxide, can reverse the safening effect of this compound, confirming the critical role of P450 activity.[5]

Induction of Glutathione S-Transferases (GSTs)

GSTs are pivotal enzymes in "Phase II" of detoxification, catalyzing the conjugation of the tripeptide glutathione (GSH) to electrophilic substrates, including many herbicides or their P450-derived metabolites.[1][2] This conjugation dramatically increases the water solubility of the herbicide and renders it non-toxic. The resulting glutathione-herbicide conjugate is then typically sequestered into the vacuole by "Phase III" ABC transporters. This compound treatment leads to a rapid and significant increase in both the transcription of GST genes and the overall GST enzyme activity in protected crops.[5][6][7] For instance, in maize, GST activity can be significantly enhanced within hours of this compound application.[5]

Signaling Pathway

While the complete signaling cascade from this compound perception to gene induction is not fully elucidated, current research suggests that safeners like this compound tap into pre-existing plant defense and stress signaling pathways.[1][2] It is hypothesized that safeners may modulate the activity of transcription factors that bind to regulatory elements in the promoters of defense and detoxification genes.[1][2] Some evidence points towards the involvement of oxylipin and salicylic acid signaling pathways, as well as specific transcription factors like TGA.[1][2]

References

- 1. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Transcriptome Profiling and Genome-Wide Association Studies Reveal GSTs and Other Defense Genes Involved in Multiple Signaling Pathways Induced by Herbicide Safener in Grain Sorghum [frontiersin.org]

- 3. Natural plant defense genes provide clues to safener protection in grain sorghum | College of Agricultural, Consumer & Environmental Sciences | Illinois [aces.illinois.edu]

- 4. Transcriptome Profiling and Genome-Wide Association Studies Reveal GSTs and Other Defense Genes Involved in Multiple Signaling Pathways Induced by Herbicide Safener in Grain Sorghum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiological basis for this compound-ethyl induction of nicosulfuron detoxification in maize hybrids | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of Isoxadifen-ethyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxadifen-ethyl, a potent herbicide safener, plays a crucial role in modern agriculture by protecting crops from the phytotoxic effects of certain herbicides. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound-ethyl. Detailed experimental protocols for its synthesis and biological evaluation are presented, along with a quantitative analysis of its efficacy. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its function and application.

Discovery and Development

This compound-ethyl (ethyl 4,5-dihydro-5,5-diphenyl-3-isoxazolecarboxylate) was developed to enhance the selectivity of herbicides, particularly in monocotyledonous crops like corn and rice.[1][2] Its primary function is to accelerate the metabolic detoxification of herbicides in the crop plant, without compromising the herbicide's efficacy against target weeds. The commercial development of this compound-ethyl has been significantly shaped by the research leading to U.S. Patent 5,516,750, which describes a key method for its preparation in an amorphous state.[3][4] Further research has also led to the development of a stable crystalline form of this compound-ethyl, which has improved stability in formulations.

Synthesis of this compound-ethyl

The most common and industrially relevant synthesis of this compound-ethyl involves a 1,3-dipolar cycloaddition reaction. This method is detailed in several patents and offers a reliable route to the desired product.

General Synthesis Pathway

The primary synthesis route involves the reaction of 1,1-diphenylethene with ethyl 2-chloro-2-(hydroxyimino)acetate in the presence of a base, such as triethylamine.[4][5] The reaction proceeds via a cycloaddition mechanism to form the isoxazoline ring system.

Caption: General synthesis pathway for this compound-ethyl.

Experimental Protocol: Laboratory Scale Synthesis

The following protocol is adapted from the procedure described in U.S. Patent US20170118988A1.[4]

Materials:

-

1,1-diphenylethene

-

Ethyl 2-chloro-2-hydroximinoacetate

-

Triethylamine

-

Diethyl ether

-

Water

-

Magnesium sulfate (anhydrous)

-

n-heptane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, dissolve 13.52 g (0.075 mol) of 1,1-diphenylethene and 5.06 g (0.05 mol) of triethylamine in 200 ml of diethyl ether at 0°C.

-

In a separate flask, dissolve 7.58 g (0.05 mol) of ethyl 2-chloro-2-hydroximinoacetate in 100 ml of diethyl ether.

-

Add the solution of ethyl 2-chloro-2-hydroximinoacetate dropwise to the 1,1-diphenylethene solution over approximately two hours, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir for one hour at room temperature.

-

Add 100 ml of water to the reaction mixture and transfer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography using a mixture of n-heptane and ethyl acetate (8:2) as the eluent to yield pure this compound-ethyl.

Mechanism of Action

This compound-ethyl functions as a safener by stimulating the plant's natural defense mechanisms against xenobiotics. The primary mode of action is the induction of enzymes that detoxify the herbicide.

Herbicide Detoxification Pathway

Upon absorption by the plant, this compound-ethyl is hydrolyzed to its active acid form. This metabolite then upregulates the expression of several detoxification enzymes, most notably Glutathione S-transferases (GSTs).[6][7][8] These enzymes catalyze the conjugation of the herbicide molecule with glutathione, rendering it more water-soluble and less toxic. The conjugated herbicide is then sequestered into the vacuole or further metabolized. This safening effect has been well-documented, for instance, in protecting maize from nicosulfuron injury.[6]

Caption: Mechanism of this compound-ethyl induced herbicide detoxification.

Quantitative Data

The efficacy of this compound-ethyl has been quantified in numerous studies. The following tables summarize key data on its safening effect and analytical detection.

Table 1: Safening Efficacy of this compound-ethyl against Nicosulfuron in Maize

| Parameter | Maize Cultivar | Nicosulfuron Alone | Nicosulfuron + this compound-ethyl | Reference |

| EC50 (mg kg-1) | Zhengdan958 | 18.87 | 249.28 | [6] |

| EC50 (mg kg-1) | Zhenghuangnuo No. 2 | 24.8 | 275.51 | [6] |

| I50 for ALS (µmol L-1) | Zhengdan958 | 15.46 | 28.56 | [6] |

| I50 for ALS (µmol L-1) | Zhenghuangnuo No. 2 | 0.57 | 2.17 | [6] |

EC50: Effective concentration causing 50% growth reduction. I50: Concentration causing 50% inhibition of Acetolactate Synthase (ALS) activity.

Table 2: Analytical Parameters for this compound-ethyl Residue Detection in Rice

| Matrix | Mean Recovery (%) | Precision (RSD, %) | LOD (mg kg-1) | LOQ (mg kg-1) | Reference |

| Rice Straw | 76-86 | 3-11 | 0.01 | 0.05 | [9] |

| Rice Grain | 76-86 | 3-11 | 0.01 | 0.05 | [9] |

| Rice Plant | 76-86 | 3-11 | 0.01 | 0.05 | [9] |

RSD: Relative Standard Deviation. LOD: Limit of Detection. LOQ: Limit of Quantification.

Experimental Protocols: Biological Assays

Whole-Plant Bioassay for Safener Efficacy

This protocol is based on the methodology used to assess the safening effect of this compound-ethyl on nicosulfuron in maize.[6]

Plant Material and Growth Conditions:

-

Maize seeds are sown in pots containing a suitable potting mix.

-

Plants are grown in a controlled environment chamber with a defined light/dark cycle, temperature, and humidity.

Treatment Application:

-

At a specific growth stage (e.g., three-leaf stage), plants are treated with the herbicide (e.g., nicosulfuron) with and without the safener (this compound-ethyl).

-

A range of herbicide concentrations should be used to determine the dose-response curve.

-

The safener is applied at a constant concentration.

-

Treatments are applied to the leaf core using a microsyringe.

-

Control plants are treated with a blank solution.

Data Collection and Analysis:

-

After a set period (e.g., 7 days), shoot length and dry weight are measured.

-

The data are used to calculate the EC50 values for the herbicide with and without the safener.

Glutathione S-transferase (GST) Activity Assay

This assay measures the induction of GST activity in response to safener treatment.[6]

Sample Preparation:

-

Maize seedlings are treated with this compound-ethyl.

-

Leaf samples are collected at various time points after treatment, frozen in liquid nitrogen, and stored at -80°C.

-

The frozen tissue is ground to a fine powder and homogenized in an extraction buffer.

-

The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is collected.

Enzyme Assay:

-

The reaction mixture contains a buffer, reduced glutathione (GSH), and a substrate (e.g., 1-chloro-2,4-dinitrobenzene, CDNB).

-

The reaction is initiated by adding the crude enzyme extract.

-

The rate of formation of the GSH-CDNB conjugate is measured by monitoring the change in absorbance at 340 nm using a spectrophotometer.

-

GST activity is calculated and expressed as nmol of conjugate formed per minute per mg of protein.

Caption: Experimental workflow for GST activity assay.

Conclusion

This compound-ethyl is a highly effective herbicide safener with a well-established synthesis route and a clear mechanism of action centered on the induction of plant detoxification pathways. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of agrochemical development and plant science. Further research into the specific signaling cascades initiated by this compound-ethyl could lead to the development of even more efficient and selective crop protection solutions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. US10015967B2 - Form of this compound-ethyl, a process for its preparation and use of the same - Google Patents [patents.google.com]

- 4. US20170118988A1 - Novel form of this compound-ethyl, a process for its preparation and use of the same - Google Patents [patents.google.com]

- 5. CN103709113A - Synthetic method of herbicide safener this compound-ethyl - Google Patents [patents.google.com]

- 6. Physiological basis for this compound-ethyl induction of nicosulfuron detoxification in maize hybrids | PLOS One [journals.plos.org]

- 7. Glutathione Transferase Photoaffinity Labeling Displays GST Induction by Safeners and Pathogen Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. qascf.com [qascf.com]

The Role of Isoxadifen-ethyl in Enhancing Herbicide Tolerance in Maize: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxadifen-ethyl is a critical herbicide safener employed in maize ( Zea mays L.) cultivation to protect the crop from injury induced by certain herbicides, particularly those from the sulfonylurea and triketone classes.[1][2] Its primary mechanism of action involves the induction of key enzymatic systems within the maize plant, leading to an accelerated detoxification of the herbicide.[3][4] This technical guide provides an in-depth overview of the molecular and physiological basis of this compound-ethyl's safening effect, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Mechanism of Action: Upregulation of Xenobiotic Detoxification Pathways

This compound-ethyl functions by enhancing the expression and activity of enzymes involved in the three phases of xenobiotic metabolism in plants. This orchestrated response enables maize to metabolize herbicides at a rate that prevents the accumulation of phytotoxic levels of the active compounds.[5][6]

Phase I: Oxidation: The initial step in herbicide detoxification often involves oxidation, hydroxylation, or dealkylation reactions catalyzed by cytochrome P450 monooxygenases (CYPs).[3][7] this compound-ethyl has been shown to induce the expression of specific CYP genes in maize, which are crucial for metabolizing herbicides like foramsulfuron and nicosulfuron.[3][8] While direct inhibition of CYPs can increase herbicide injury, this compound-ethyl appears to enhance metabolic pathways that may not be susceptible to common CYP inhibitors.[3]

Phase II: Conjugation: Following oxidation, the herbicide metabolites are conjugated to endogenous molecules, such as glutathione (GSH), to increase their water solubility and reduce their toxicity. This crucial step is primarily catalyzed by glutathione S-transferases (GSTs).[3][9] this compound-ethyl is a potent inducer of GST activity in maize.[3][9] Studies have identified several specific maize GST genes, including ZmGSTIV, ZmGST6, and ZmGST31, that are significantly upregulated in response to this compound-ethyl treatment.[10][11] The free acid form of this compound-ethyl, 4,5-dihydro-5,5-diphenyl-1,2-oxazole-3-carboxylic acid, is believed to be the active safener molecule responsible for this induction.[3]

Phase III: Sequestration and Transport: The final phase of detoxification involves the transport of the conjugated, non-toxic herbicide metabolites into the vacuole or apoplast for sequestration. This process is mediated by ATP-binding cassette (ABC) transporters, such as multidrug resistance-associated proteins (MRPs).[10][12] Research indicates that this compound-ethyl, in conjunction with herbicides, can upregulate the expression of genes like ZmMRP1, suggesting a comprehensive induction of the entire detoxification pathway.[10][11]

Quantitative Data on this compound-ethyl Efficacy

The protective effects of this compound-ethyl have been quantified in numerous studies, demonstrating its ability to significantly increase maize tolerance to various herbicides.

| Parameter | Herbicide | Maize Cultivar | Value without this compound-ethyl | Value with this compound-ethyl | Reference |

| EC50 (mg kg-1) | Nicosulfuron | Zhengdan958 | 18.87 | 249.28 | [3] |

| EC50 (mg kg-1) | Nicosulfuron | Zhenghuangnuo No. 2 | 24.8 | 275.51 | [3] |

| I50 for ALS (µmol L-1) | Nicosulfuron | Zhengdan958 | 15.46 | 28.56 | [3] |

| I50 for ALS (µmol L-1) | Nicosulfuron | Zhenghuangnuo No. 2 | 0.57 | 2.17 | [3] |

| Grain Weight (g) | Nicosulfuron (90 g/ha) | Waxy Maize | 185.42 ± 5.33 | 186.68 ± 12.86 | [13] |

| Grain Weight (g) | Nicosulfuron (60 g/ha) | Waxy Maize | 188.50 ± 12.02 | 192.72 ± 17.00 | [13] |

Table 1: Effect of this compound-ethyl on Nicosulfuron Efficacy and Maize Tolerance. EC50 represents the effective concentration of the herbicide that causes a 50% reduction in plant growth. I50 represents the concentration of the herbicide that causes a 50% inhibition of Acetolactate Synthase (ALS) activity.

| Maize Cultivar | Treatment | GST Activity (µmol min-1 mg-1 protein) | Day of Peak Activity | Reference |

| Zhengdan 958 | This compound-ethyl alone | 2.73 | 3 | [3] |

| Zhenghuangnuo No. 2 | This compound-ethyl alone | 3.09 | 1 | [3] |

Table 2: Induction of Glutathione S-transferase (GST) Activity by this compound-ethyl in Maize Shoots.

Experimental Protocols

Whole-Plant Herbicide Tolerance Assay

This protocol is designed to assess the efficacy of a safener in protecting maize from herbicide injury under controlled conditions.

Methodology:

-

Plant Growth: Maize seeds (e.g., cultivars Zhengdan958, Zhenghuangnuo No. 2) are sown in pots containing a suitable soil mix and grown in a greenhouse under controlled temperature, humidity, and light conditions.[3][13] Seedlings are thinned to a uniform number per pot after emergence.[13]

-

Herbicide and Safener Application: Treatments are applied to maize plants at the 3- to 4-leaf stage.[13] Herbicide (e.g., nicosulfuron) is applied alone or in combination with this compound-ethyl at various concentrations and ratios.[13] Applications are made using a laboratory sprayer calibrated to deliver a specific volume per hectare.[13] A non-ionic surfactant may be included in the spray solution.[13]

-

Data Collection: Plant injury is visually assessed at regular intervals (e.g., 1, 2, and 3 weeks after treatment) using a rating scale (e.g., 0 = no injury, 4 = complete necrosis).[13] At the end of the experiment, plants are harvested, and fresh weight and plant height are measured.[3][13]

-

Data Analysis: The data are used to calculate the EC50 values for the herbicide with and without the safener using appropriate statistical software.[3]

In Vitro Enzyme Activity Assays

These protocols are used to measure the activity of key detoxification enzymes induced by the safener.

Methodology:

-

Sample Preparation: Maize shoot tissues are collected at various time points after treatment with the herbicide and/or safener.[3] The tissue is frozen in liquid nitrogen and ground to a fine powder.

-

Protein Extraction: The powdered tissue is homogenized in an extraction buffer (e.g., phosphate buffer, pH 7.0) containing protease inhibitors. The homogenate is centrifuged at high speed, and the supernatant containing the crude protein extract is collected.[3]

-

Enzyme Assay: GST activity is determined spectrophotometrically by measuring the rate of conjugation of glutathione to a model substrate, such as 1-chloro-2,4-dinitrobenzene (CDNB). The reaction mixture contains the protein extract, glutathione, and CDNB in a suitable buffer. The increase in absorbance at a specific wavelength (e.g., 340 nm) is monitored over time.[3]

-

Data Analysis: GST activity is calculated and expressed as µmol of product formed per minute per milligram of protein.[3]

Methodology:

-

Enzyme Extraction: Maize seedlings are treated with the herbicide and/or safener. The shoots are harvested and homogenized in an extraction buffer. The homogenate is centrifuged, and the supernatant is used for the enzyme assay.[3]

-

Enzyme Assay: The ALS activity is determined by measuring the formation of acetolactate, which is then converted to acetoin for colorimetric quantification. The reaction is initiated by adding the enzyme extract to a reaction mixture containing the substrate (pyruvate) and necessary cofactors. The reaction is stopped, and the acetoin produced is quantified by measuring the absorbance at a specific wavelength.[3]

-

Data Analysis: The I50 values (the concentration of herbicide required to inhibit 50% of the enzyme activity) are calculated from the dose-response curves.[3]

Gene Expression Analysis by qRT-PCR

This protocol is used to quantify the expression levels of genes involved in herbicide detoxification.

Methodology:

-

RNA Extraction and cDNA Synthesis: Maize tissues are collected after treatment, and total RNA is extracted using a commercial kit. The quality and quantity of RNA are assessed. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.[10]

-

Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is performed using gene-specific primers for the target genes (e.g., ZmGSTIV, ZmGST6, ZmGST31, ZmMRP1) and a reference gene for normalization.[10] The PCR reaction is carried out in a real-time PCR system using a SYBR Green-based detection method.

-

Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method.[10]

Visualizations

Signaling Pathway of this compound-ethyl Action

Caption: Signaling pathway of this compound-ethyl in maize.

Experimental Workflow for Safener Evaluation

Caption: General workflow for evaluating herbicide safeners in maize.

Conclusion

This compound-ethyl plays a vital role in modern maize production by enabling the use of highly effective herbicides with a greater margin of crop safety. Its mechanism of action, centered on the induction of the plant's own detoxification machinery, is a prime example of targeted chemical intervention to enhance agricultural productivity. A thorough understanding of the molecular and physiological responses of maize to this compound-ethyl, as outlined in this guide, is essential for the continued development of innovative and sustainable weed management strategies. Further research into the specific signaling pathways activated by this compound-ethyl could unveil new targets for the development of even more effective and selective herbicide safeners.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound-ethyl and Corn [lsuagcenter.com]

- 3. Physiological basis for this compound-ethyl induction of nicosulfuron detoxification in maize hybrids | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Current Advances in the Action Mechanisms of Safeners [mdpi.com]

- 7. Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Candidate Genes Involved in Tolerance to Fenoxaprop-P-Ethyl in Rice Induced by this compound-Ethyl Hydrolysate [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. The expression of detoxification genes in two maize cultivars by interaction of this compound-ethyl and nicosulfuron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Co-Induction of a Glutathione-S-transferase, a Glutathione Transporter and an ABC Transporter in Maize by Xenobiotics | PLOS One [journals.plos.org]

- 13. davidpublisher.com [davidpublisher.com]

The Safener Isoxadifen: A Deep Dive into its Impact on Glutathione S-Transferase Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxadifen-ethyl is a commercially significant herbicide safener, pivotal in modern agriculture for protecting monocotyledonous crops, such as maize and rice, from the phytotoxic effects of certain herbicides.[1][2] Its mode of action is primarily attributed to the enhanced expression and activity of detoxification enzymes within the crop plant, a key family of which is the Glutathione S-transferases (GSTs). This technical guide provides a comprehensive overview of the effect of this compound on GST activity, presenting quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways.

Quantitative Analysis of this compound's Effect on GST Activity

This compound treatment has been demonstrated to significantly increase GST activity in various plant species. This induction is a crucial mechanism for the rapid detoxification of herbicides, converting them into less toxic, water-soluble glutathione conjugates. The following tables summarize the quantitative impact of this compound on GST activity in maize and Arabidopsis thaliana.

Table 1: Effect of this compound-ethyl on Glutathione S-Transferase Activity in Maize (Zea mays)

| Maize Cultivar | Treatment | Time After Treatment (days) | GST Specific Activity (μmol min⁻¹ mg⁻¹ protein) | Fold Increase vs. Control | Reference |

| Zhengdan958 | Control | 1 | ~1.5 | - | Sun et al., 2017 |

| This compound-ethyl | 1 | ~2.5 | ~1.7 | Sun et al., 2017 | |

| Control | 3 | ~1.6 | - | Sun et al., 2017 | |

| This compound-ethyl | 3 | ~2.7 | ~1.7 | Sun et al., 2017 | |

| Control | 5 | ~1.7 | - | Sun et al., 2017 | |

| This compound-ethyl | 5 | ~2.3 | ~1.4 | Sun et al., 2017 | |

| Zhenghuangnuo No. 2 | Control | 1 | ~1.8 | - | Sun et al., 2017 |

| This compound-ethyl | 1 | ~3.1 | ~1.7 | Sun et al., 2017 | |

| Control | 3 | ~1.9 | - | Sun et al., 2017 | |

| This compound-ethyl | 3 | ~2.8 | ~1.5 | Sun et al., 2017 | |

| Control | 5 | ~2.0 | - | Sun et al., 2017 | |

| This compound-ethyl | 5 | ~2.5 | ~1.3 | Sun et al., 2017 |

Table 2: Effect of this compound on Glutathione S-Transferase Activity Toward Flufenacet in Arabidopsis thaliana

| Plant Tissue | Treatment | GST Specific Activity (pmol mg⁻¹ protein min⁻¹) | Fold Increase vs. Control | Reference |

| Roots | Control (DMSO) | ~25 | - | Pingarron-Cardenas et al., 2024 |

| This compound (IDF) | ~75 | ~3.0 | Pingarron-Cardenas et al., 2024 | |

| Rosettes | Control (DMSO) | ~10 | - | Pingarron-Cardenas et al., 2024 |

| This compound (IDF) | ~20 | ~2.0 | Pingarron-Cardenas et al., 2024 |

Experimental Protocols

The following section details the methodologies for key experiments cited in the study of this compound's effect on GST activity.

Plant Growth and Treatment

-

Maize (Zea mays) : Seeds of maize cultivars like Zhengdan958 and Zhenghuangnuo No. 2 are typically surface-sterilized and germinated in a controlled environment (e.g., 25°C, 12h light/12h dark cycle). Seedlings at the two-leaf stage can be treated with this compound-ethyl, often applied as a soil drench or foliar spray at a specified concentration. Control plants receive a mock treatment (e.g., water or a solvent control).

-

Arabidopsis thaliana : Seeds are surface-sterilized and stratified before being grown on a suitable medium such as Murashige and Skoog (MS) agar. For treatments, seedlings can be transferred to liquid MS medium containing this compound (dissolved in a solvent like DMSO) or the solvent control.

Protein Extraction

-

Harvest plant tissue (e.g., shoots, roots, or rosettes) at specified time points after treatment.

-

Immediately freeze the tissue in liquid nitrogen to prevent protein degradation.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

-

Resuspend the powder in an ice-cold extraction buffer. A typical buffer composition is 100 mM potassium phosphate buffer (pH 7.0-7.8), containing protease inhibitors (e.g., PMSF) and other stabilizing agents like EDTA and PVPP.

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant, which contains the soluble proteins, for subsequent assays.

-

Determine the protein concentration of the extract using a standard method such as the Bradford assay.

Glutathione S-Transferase Activity Assay (CDNB Assay)

This is the most common method for measuring total GST activity, utilizing 1-chloro-2,4-dinitrobenzene (CDNB) as a general substrate for many GST isozymes.[3][4]

-

Principle : GST catalyzes the conjugation of the thiol group of reduced glutathione (GSH) to the electrophilic center of CDNB. The resulting product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm. The rate of increase in absorbance at 340 nm is directly proportional to the GST activity in the sample.[4]

-

Reagents :

-

100 mM Potassium phosphate buffer (pH 6.5-7.5)

-

100 mM Reduced glutathione (GSH) solution (prepare fresh)

-

100 mM 1-chloro-2,4-dinitrobenzene (CDNB) solution (in ethanol)

-

Plant protein extract

-

-

Procedure :

-

Prepare a reaction cocktail containing the potassium phosphate buffer, GSH, and water. The final concentrations in the assay are typically 1 mM for both GSH and CDNB.

-

Pipette the reaction cocktail into a UV-transparent cuvette or a 96-well plate.

-

Add a specific amount of the plant protein extract to the reaction mixture.

-

Initiate the reaction by adding the CDNB solution.

-

Immediately measure the change in absorbance at 340 nm over a set period (e.g., 5 minutes) using a spectrophotometer or a microplate reader.

-

Calculate the GST specific activity using the molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione conjugate (9.6 mM⁻¹ cm⁻¹). The activity is typically expressed as µmol of product formed per minute per milligram of protein.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for assessing this compound's effect on GST activity.

Signaling Pathway

Caption: Hypothesized signaling pathway for this compound-induced GST expression.

Molecular Mechanism of Action: A Look into the Signaling Pathway

The precise molecular mechanism by which this compound induces the expression of GST genes is an area of ongoing research. However, current evidence suggests that safeners do not act as simple competitive inhibitors but rather as signaling molecules that activate endogenous plant defense pathways.

One prominent hypothesis is that safeners tap into the oxylipin signaling pathway.[5] Oxylipins, such as 12-oxo-phytodienoic acid (OPDA), are lipid-derived signaling molecules involved in plant responses to stress and xenobiotics. It is proposed that this compound, or its metabolites, may mimic or induce the production of these signaling molecules, leading to the activation of downstream components. This cascade is thought to involve the activation of specific transcription factors, such as members of the TGA family, which then bind to specific cis-regulatory elements in the promoters of GST and other defense-related genes, initiating their transcription.[5]

Furthermore, there is speculation about a pathway analogous to the mammalian Nrf2-Antioxidant Response Element (ARE) system.[5] In mammals, the transcription factor Nrf2 is a master regulator of the antioxidant response, binding to AREs in the promoters of numerous detoxification genes, including GSTs.[6][7] The chemical structures of some safeners and their ability to induce a broad spectrum of detoxification enzymes suggest that a similar regulatory system may be at play in plants, although a direct plant homolog of Nrf2 has not been definitively identified in this context.

In maize, specific GST genes, including ZmGSTIV, ZmGST6, and ZmGST31, have been identified as being responsive to this compound-ethyl.[8] Similarly, in Arabidopsis, the tau class GSTs AtGSTU7, AtGSTU19, and AtGSTU24 are induced by this compound treatment.[9][10] The promoters of these safener-responsive genes likely contain specific regulatory elements that are recognized by the transcription factors activated by the safener signaling cascade.

Conclusion

This compound plays a critical role in modern agriculture by enhancing the tolerance of key cereal crops to herbicides. Its efficacy is intrinsically linked to its ability to induce the expression and activity of Glutathione S-transferases. This technical guide has provided a detailed overview of the quantitative effects of this compound on GST activity, outlined the standard experimental protocols for its investigation, and explored the current understanding of the molecular signaling pathways involved. Further research into the precise mechanisms of safener perception and signal transduction will be invaluable for the development of new and more effective crop protection strategies.

References

- 1. The safener this compound-ethyl confers fenoxaprop-p-ethyl resistance on a biotype of Echinochloa crus-galli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced expression of the transcription factor Nrf2 by cancer chemopreventive agents: role of antioxidant response element-like sequences in the nrf2 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A genomic screen for activators of the antioxidant response element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Selective herbicide safening in dicot plants: a case study in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Metabolic Journey of Isoxadifen-ethyl in Plants: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isoxadifen-ethyl is a critical herbicide safener employed in modern agriculture to protect key crops, such as maize and rice, from herbicide-induced injury.[1][2] Its efficacy lies in its ability to stimulate the plant's own metabolic defense systems, enabling the rapid detoxification of the herbicide before it can cause damage.[1] Understanding the metabolic fate of this compound-ethyl within different plant species is paramount for optimizing its use, ensuring crop safety, and assessing environmental impact. This technical guide synthesizes current knowledge on the metabolism of this compound-ethyl, detailing its biotransformation pathways, the enzymes involved, and the analytical methodologies used for its study.

Metabolic Pathways of this compound-ethyl

Upon absorption into the plant, this compound-ethyl, which is an ester, undergoes rapid hydrolysis to its corresponding carboxylic acid, 4,5-dihydro-5,5-diphenyl-1,2-oxazole-3-carboxylic acid.[3] This conversion is a crucial activation step, as the acid form is considered the active safening agent.[3]

In maize , the primary metabolite of concern is this free acid, referred to in some studies as AE F129431.[4]

In rice , the metabolism is more complex. In addition to the primary carboxylic acid metabolite (termed IE-M1 or AE F129431), a further hydroxylated metabolite has been identified: 5-(4-hydroxyphenyl)-5-phenyl-2-isoxazoline-3-carboxilic acid (termed IE-M2 or AE C637375).[4][5] This suggests that after the initial hydrolysis, a hydroxylation reaction, likely catalyzed by cytochrome P450 monooxygenases, occurs.

The metabolic conversion is a key detoxification and activation process. The initial hydrolysis makes the molecule more polar and reactive, priming it to induce the plant's defense mechanisms.

Mechanism of Safening Action: A Link to Metabolism

The primary mechanism by which this compound-ethyl and its active acid metabolite protect crops is by enhancing the expression and activity of detoxification enzymes.[6] This induced defense system accelerates the metabolism of co-applied herbicides. The key enzyme families involved are:

-

Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation of the herbicide molecule with the endogenous antioxidant glutathione.[7] This process typically detoxifies the herbicide and makes it more water-soluble for sequestration. This compound-ethyl has been shown to significantly enhance GST activity in maize.[3] Studies have identified specific GST genes, such as ZmGSTIV, ZmGST6, and ZmGST31, that are upregulated by this compound-ethyl in maize.[7]

-

Cytochrome P450 Monooxygenases (P450s): This large family of enzymes is crucial for Phase I metabolism, often introducing an oxidative handle (like a hydroxyl group) onto the herbicide molecule.[8] This initial step prepares the herbicide for further detoxification in Phase II by enzymes like GSTs or UGTs. This compound-ethyl effectively increases P450 activity in corn.[8]

-

UDP-Glucosyltransferases (UGTs): These enzymes are involved in Phase II metabolism, conjugating glucose to the herbicide or its metabolites, which further detoxifies and sequesters the compound.[7]

-

ABC Transporters: After conjugation, ATP-binding cassette (ABC) transporters can be involved in sequestering the detoxified herbicide conjugates into the vacuole, effectively removing them from metabolically active parts of the cell.[6]

Quantitative Metabolic Data

The following tables summarize quantitative data related to the effects and residues of this compound-ethyl and its metabolites in various plant species.

Table 1: Safening Effect of this compound-ethyl on Nicosulfuron in Maize Cultivars [3]

| Maize Cultivar | Treatment | EC₅₀ (mg kg⁻¹) |

| Zhengdan958 | Nicosulfuron alone | 18.87 |

| Nicosulfuron + this compound-ethyl | 249.28 | |

| Zhenghuangnuo No. 2 | Nicosulfuron alone | 24.8 |

| Nicosulfuron + this compound-ethyl | 275.51 | |

| EC₅₀ represents the effective concentration causing 50% inhibition of growth. |

Table 2: Safening Effect of this compound-ethyl Hydrolysate (IH) on Fenoxaprop-P-ethyl (FE) in Rice [9]

| Rice Cultivar | Treatment | Shoot Length Inhibition (%) | Fresh Weight Inhibition (%) |

| 9311 | FE (45 g a.i. ha⁻¹) | 30.49 | 34.23 |

| FE + IH (180 g a.i. ha⁻¹) | 9.96 | 12.61 | |

| Meixiangzhan No. 2 | FE (45 g a.i. ha⁻¹) | 64.40 | 64.50 |

| FE + IH (180 g a.i. ha⁻¹) | 20.35 | 26.27 |

Table 3: Established Tolerances for Combined Residues in Corn and Rice Commodities (USA) [4]

| Commodity | Residues of Concern | Tolerance (ppm) |

| Field Corn Grain | This compound-ethyl + AE F129431 | 0.10 |

| Field Corn Forage | This compound-ethyl + AE F129431 | 0.10 |

| Field Corn Stover | This compound-ethyl + AE F129431 | 0.20 |

| Rice Grain | This compound-ethyl + AE F129431 + AE C637375 | 0.10 |

| Rice Hulls | This compound-ethyl + AE F129431 + AE C637375 | 0.50 |

| Rice Straw | This compound-ethyl + AE F129431 + AE C637375 | 0.25 |

Experimental Protocols

Accurate determination of this compound-ethyl and its metabolites requires robust analytical methodologies. The protocols generally involve extraction, cleanup, and analysis by chromatographic and spectrometric techniques.

Protocol 1: Analysis of this compound-ethyl and its Metabolites in Rice[5][10]

This method outlines a procedure for the simultaneous determination of the parent compound and its key metabolites in various rice matrices.

-

Sample Preparation and Extraction:

-

Comminute representative sub-samples (e.g., 5.0 g) of rice plant, straw, or grain.

-

Perform a triple extraction with acetonitrile. For the analysis of the acid metabolites, acidification of the extraction solvent (e.g., with 0.1 M hydrochloric acid) may be required to ensure efficient extraction.

-

Filter the suspension through a Buchner funnel and wash the filter with acetonitrile.

-

Combine the filtrates in a round-bottom flask.

-

-

Cleanup and Fractionation:

-

The combined extract is typically concentrated using a rotary evaporator.

-

Further cleanup using Solid Phase Extraction (SPE) may be employed to remove interfering matrix components, although for some applications, a "dilute-and-shoot" approach may be feasible depending on the sensitivity of the analytical instrumentation.

-

-

Analytical Determination:

-

Parent Compound (this compound-ethyl): Analysis is often performed by Gas Chromatography with a Mass Spectrometer detector (GC-MS).

-

Metabolites (IE-M1, IE-M2): Due to their polarity and thermal lability, metabolites are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Mobile Phase Example: A gradient of acetonitrile and 0.01M formic acid in water.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.

-

-

-

Method Validation:

-

The method should be validated for accuracy (mean recovery), precision (relative standard deviation - RSD), limit of detection (LOD), and limit of quantification (LOQ).

-

Reported validation data shows mean recoveries in the range of 76–86% for the parent compound and 90–103% for metabolites, with precision (RSD) between 3–17%.[5] The LOD is typically around 0.01 mg kg⁻¹, with an LOQ of 0.05 mg kg⁻¹.[10]

-

Protocol 2: Whole-Plant Bioassay for Safening Efficacy[3]

This protocol is used to determine the biological effect of the safener on protecting the plant from herbicide injury.

-

Plant Growth:

-

Sow maize seeds in pots and grow in a controlled environment.

-

Thin seedlings to a uniform number per pot (e.g., 5 plants) before treatment.

-

-

Treatment Application:

-

Apply various concentrations of the herbicide with and without a fixed concentration of this compound-ethyl.

-

Treatments are typically applied to the leaf core of the plants using a microsyringe to ensure accurate dosing.

-

-

Evaluation:

-

Maintain plants in the controlled environment post-treatment.

-

Evaluate endpoints such as shoot length and dry weight at a set time point (e.g., one week after treatment).

-

-

Data Analysis:

-

Calculate the inhibition of growth relative to untreated controls.

-

Use the dose-response data to calculate the EC₅₀ values (the concentration of herbicide required to cause a 50% reduction in a measured parameter) with and without the safener. A significant increase in the EC₅₀ value in the presence of the safener indicates a protective effect.

-

References

- 1. nbinno.com [nbinno.com]

- 2. CN103709113A - Synthetic method of herbicide safener this compound-ethyl - Google Patents [patents.google.com]

- 3. Physiological basis for this compound-ethyl induction of nicosulfuron detoxification in maize hybrids | PLOS One [journals.plos.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. qascf.com [qascf.com]

- 6. Current Advances in the Action Mechanisms of Safeners [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Herbicide safener this compound-ethyl associated with increased Goss's wilt severity in corn (Zea mays) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Candidate Genes Involved in Tolerance to Fenoxaprop-P-Ethyl in Rice Induced by this compound-Ethyl Hydrolysate - ProQuest [proquest.com]

- 10. Residues of the herbicide fenoxaprop-P-ethyl, its agronomic safener this compound-ethyl and their metabolites in rice after field application - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Isoxadifen on the Cytochrome P450 Monooxygenase System: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxadifen-ethyl is a commercially significant herbicide safener, pivotal in protecting monocotyledonous crops like maize and rice from the phytotoxic effects of certain herbicides. Its protective mechanism is primarily mediated through the upregulation of the plant's intrinsic detoxification pathways. This technical guide provides a comprehensive analysis of this compound's impact on the cytochrome P450 (P450) monooxygenase system and the associated glutathione S-transferase (GST) detoxification cascade. We will delve into the molecular mechanisms of action, present quantitative data on gene expression and enzyme activity, detail relevant experimental protocols, and visualize the underlying biological processes.

Introduction: The Role of this compound as a Herbicide Safener

Herbicides are essential for modern agriculture, but their application can sometimes lead to crop injury. Herbicide safeners are chemical agents that enhance a crop's tolerance to a herbicide without compromising the herbicide's efficacy on target weeds[1]. This compound-ethyl belongs to the isoxazoline class of safeners and is particularly effective in protecting crops from herbicides that are metabolized by P450s and GSTs[1][2]. Upon entering the plant, this compound-ethyl is rapidly absorbed and hydrolyzed to its active form, this compound acid, which then triggers a cascade of events leading to enhanced herbicide detoxification.

Mechanism of Action: Induction of Detoxification Pathways

The primary mechanism by which this compound confers herbicide tolerance is through the transcriptional induction of genes encoding detoxification enzymes[2][3]. This involves two major enzyme families: cytochrome P450 monooxygenases and glutathione S-transferases.

-

Cytochrome P450 Monooxygenases (P450s): These enzymes catalyze Phase I detoxification reactions, typically involving the oxidation, reduction, or hydrolysis of xenobiotics. This initial modification often introduces or exposes a functional group on the herbicide molecule, rendering it more water-soluble and susceptible to further detoxification[2][3].

-

Glutathione S-Transferases (GSTs): GSTs are key players in Phase II detoxification. They catalyze the conjugation of the tripeptide glutathione (GSH) to the modified herbicide, a process that significantly increases its water solubility and reduces its phytotoxicity. The resulting glutathione conjugate is then typically sequestered into the vacuole via ABC transporters (Phase III detoxification)[2][3].

This compound treatment leads to a coordinated upregulation of genes from both the P450 and GST superfamilies, effectively accelerating the metabolic breakdown of the herbicide before it can cause significant damage to the crop.

Quantitative Data: The Impact of this compound on Gene Expression and Herbicide Tolerance

The following tables summarize quantitative data from various studies, illustrating the significant impact of this compound-ethyl on herbicide tolerance and the expression of key detoxification genes in maize.

Table 1: Effect of this compound-Ethyl on Herbicide Efficacy in Maize

| Herbicide | Maize Cultivar | Parameter | Value (Herbicide Alone) | Value (Herbicide + this compound-ethyl) | Reference |

| Nicosulfuron | Zhengdan958 | EC50 (mg kg⁻¹) | 18.87 | 249.28 | [4] |

| Nicosulfuron | Zhenghuangnuo No. 2 | EC50 (mg kg⁻¹) | 24.8 | 275.51 | [4] |

EC50: The effective concentration of the herbicide that causes a 50% reduction in plant growth.

Table 2: Upregulation of Detoxification Genes in Maize by this compound-Ethyl

| Gene | Maize Cultivar | Treatment | Fold Change in Expression (vs. Control) | Reference |

| ZmGSTIV | Zhengdan958 | This compound-ethyl | ~3.5 | [5] |

| ZmGSTIV | Zhenghuangnuo No. 2 | This compound-ethyl | ~4.0 | [5] |

| ZmGST6 | Zhengdan958 | This compound-ethyl | ~2.5 | [5] |

| ZmGST6 | Zhenghuangnuo No. 2 | This compound-ethyl | ~3.0 | [5] |

| ZmGST31 | Zhengdan958 | This compound-ethyl | ~6.0 | [5] |

| ZmGST31 | Zhenghuangnuo No. 2 | This compound-ethyl | ~7.5 | [5] |

| ZmMRP1 | Zhengdan958 | This compound-ethyl | ~2.0 | [5] |

| ZmMRP1 | Zhenghuangnuo No. 2 | This compound-ethyl | ~2.5 | [5] |

ZmMRP1: A multidrug resistance-associated protein, likely involved in the transport of glutathione-conjugated herbicides.

Signaling Pathway of this compound Action

While the complete signaling pathway from this compound perception to the induction of detoxification genes is still an active area of research, a plausible model can be constructed based on our current understanding of plant xenobiotic and stress responses. This compound, likely perceived by a yet-unidentified receptor, initiates a signaling cascade that culminates in the activation of specific transcription factors. These transcription factors then bind to cis-regulatory elements in the promoters of P450 and GST genes, driving their expression. Key transcription factor families implicated in plant stress responses, such as WRKY and bZIP, are likely involved in this process.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the impact of this compound on P450 and GST systems.

Whole-Plant Herbicide Tolerance Assay

This protocol is designed to assess the ability of this compound-ethyl to protect crop plants from herbicide injury.

Materials:

-

Crop seeds (e.g., maize)

-

Herbicide of interest

-

This compound-ethyl

-

Pots, soil, and greenhouse or growth chamber facilities

-

Spraying equipment

Procedure:

-

Plant Growth: Sow seeds in pots filled with a suitable soil mix and grow them under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

-

Treatment Application: At the appropriate growth stage (e.g., 2-3 leaf stage for maize), apply the treatments. This typically includes:

-

Control (no treatment)

-

Herbicide alone

-

This compound-ethyl alone

-

Herbicide + this compound-ethyl

-

-

Application Method: Apply the herbicide and safener according to the manufacturer's recommendations, usually as a foliar spray.

-

Assessment: After a specified period (e.g., 14-21 days), assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.

-

Data Collection: Measure parameters like plant height, fresh weight, and survival rate. Calculate the EC50 value for the herbicide with and without the safener.

Plant Microsomal Protein Extraction for P450 Assays

This protocol describes the isolation of the microsomal fraction from plant tissues, which is enriched in P450 enzymes.

Materials:

-

Plant tissue (e.g., maize seedlings)

-

Extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.4, 1 mM EDTA, 10% (v/v) glycerol, 1 mM DTT, 1 mM PMSF)

-

Homogenizer

-

Centrifuge and ultracentrifuge

-

Bradford or BCA protein assay kit

Procedure:

-

Homogenization: Harvest fresh plant tissue and homogenize it in ice-cold extraction buffer.

-

Differential Centrifugation:

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60-90 minutes at 4°C.

-

-

Microsome Resuspension: Discard the supernatant. The resulting pellet is the microsomal fraction. Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 50 mM potassium phosphate buffer pH 7.4, 20% (v/v) glycerol).

-

Protein Quantification: Determine the protein concentration of the microsomal fraction using a standard protein assay.

-

Storage: Store the microsomal fraction at -80°C until use.

Cytochrome P450 Activity Assay

This is a general protocol for measuring P450 activity in plant microsomes using a model substrate.

Materials:

-

Plant microsomal fraction

-

P450 substrate (e.g., 7-ethoxycoumarin for 7-ethoxycoumarin O-deethylase activity)

-

NADPH

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer pH 7.4)

-

Fluorometer or spectrophotometer

Procedure:

-

Reaction Setup: In a microplate or cuvette, combine the reaction buffer, microsomal protein, and the P450 substrate.

-

Initiate Reaction: Start the reaction by adding NADPH.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop Reaction: Terminate the reaction (e.g., by adding acid or an organic solvent).

-

Detection: Measure the formation of the product. For 7-ethoxycoumarin, the product 7-hydroxycoumarin is fluorescent and can be measured with a fluorometer.

-

Data Analysis: Calculate the specific activity of the P450 enzyme (e.g., in pmol product/min/mg protein).

Glutathione S-Transferase (GST) Activity Assay

This widely used assay measures total GST activity using the model substrate 1-chloro-2,4-dinitrobenzene (CDNB).

Materials:

-

Plant tissue extract

-

CDNB

-

Reduced glutathione (GSH)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer pH 6.5)

-

Spectrophotometer

Procedure:

-

Tissue Extraction: Homogenize plant tissue in the assay buffer and centrifuge to obtain a clear supernatant.

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, GSH, and the plant extract.

-

Initiate Reaction: Start the reaction by adding CDNB.

-

Measurement: Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance is due to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.

-

Data Analysis: Calculate the GST activity using the extinction coefficient of the product.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the changes in the expression of specific P450 and GST genes in response to this compound treatment.

Materials:

-

Plant tissue from treated and control plants

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target and reference genes

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from the plant tissue using a commercial kit or a standard protocol.

-

DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcriptase.

-

qPCR: Perform the qPCR reaction using the cDNA as a template, the gene-specific primers, and a qPCR master mix.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target genes using a method like the 2-ΔΔCt method, normalizing to one or more stable reference genes.

Herbicide Metabolism Analysis by LC-MS/MS

This protocol allows for the identification and quantification of the herbicide and its metabolites in plant tissues.

Materials:

-

Plant tissue from treated plants

-

Extraction solvent (e.g., acetonitrile/water mixture with formic acid)

-

Solid-phase extraction (SPE) cartridges for cleanup

-

LC-MS/MS system

Procedure:

-

Extraction: Homogenize the plant tissue in the extraction solvent.

-

Cleanup: Centrifuge the extract and pass the supernatant through an SPE cartridge to remove interfering compounds.

-

Analysis: Inject the cleaned-up extract into the LC-MS/MS system.

-

LC Separation: Separate the parent herbicide and its metabolites using a suitable liquid chromatography column and mobile phase gradient.

-

MS/MS Detection: Detect and quantify the compounds using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis: Create calibration curves using analytical standards to quantify the concentration of the herbicide and its metabolites in the plant tissue.

Visualization of Experimental Workflows

The following diagram illustrates a typical workflow for investigating the impact of this compound on a plant's herbicide detoxification system.

Conclusion

This compound plays a crucial role in modern agriculture by enhancing the metabolic detoxification of herbicides in crops. Its mechanism of action, centered on the induction of the cytochrome P450 and glutathione S-transferase systems, is a prime example of chemically induced plant defense. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists in the fields of plant science, drug metabolism, and agrochemical development to further explore and harness the potential of herbicide safeners. Future research should focus on elucidating the complete signaling pathway of this compound action, which will not only deepen our understanding of plant xenobiotic responses but also pave the way for the development of more effective and selective crop protection strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. Physiological basis for this compound-ethyl induction of nicosulfuron detoxification in maize hybrids | PLOS One [journals.plos.org]

- 5. The expression of detoxification genes in two maize cultivars by interaction of this compound-ethyl and nicosulfuron - PubMed [pubmed.ncbi.nlm.nih.gov]

The Safening Action of Isoxadifen: A Technical Review of its Protective Effects Against Herbicide Phytotoxicity

An In-depth Guide for Researchers and Agrochemical Professionals

Introduction

Isoxadifen-ethyl is a commercially significant herbicide safener employed to protect key cereal crops, particularly maize, from the phytotoxic effects of certain herbicides.[1][2] As an "inert" ingredient in herbicide formulations, its primary role is not to control pests but to enhance the crop's tolerance to the active herbicide ingredient, thereby widening the application window and improving weed management efficacy.[3][4] This technical guide provides a comprehensive review of the literature on the safening effects of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying biological pathways.

Core Mechanism of Action: Enhanced Herbicide Metabolism

The primary mechanism by which this compound exerts its protective effects is through the enhancement of the crop's natural herbicide detoxification pathways.[5][6][7] This is achieved by inducing the expression of genes encoding key metabolic enzymes, principally cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).[5][8][9] These enzymes catalyze the transformation of herbicide molecules into less toxic or non-toxic metabolites, which are then sequestered or further degraded by the plant.[5][10]

dot

Caption: General signaling pathway of this compound's safening action.

Upon application, this compound-ethyl is absorbed by the plant and is believed to be rapidly hydrolyzed to its active form, the free acid 4,5-dihydro-5,5-diphenyl-1,2-oxazole-3-carboxylic acid.[5][11] This active metabolite then triggers a signaling cascade that leads to the upregulation of P450 and GST gene expression.[5][12] The resulting increase in the abundance of these detoxifying enzymes allows the crop plant to metabolize the co-applied herbicide at a faster rate, preventing the accumulation of the herbicide to phytotoxic levels.[3][5]

Quantitative Data on Safening Effects

The efficacy of this compound in protecting crops from herbicide injury has been quantified in several studies. The following tables summarize key data from the literature.

Table 1: Effect of this compound-ethyl on the EC50 of Nicosulfuron in Maize Cultivars

| Maize Cultivar | Treatment | EC50 (mg kg⁻¹) | Fold Increase in Tolerance |

| Zhengdan958 | Nicosulfuron alone | 18.87 | - |

| Zhengdan958 | Nicosulfuron + this compound-ethyl | 249.28 | 13.2 |

| Zhenghuangnuo No. 2 | Nicosulfuron alone | 24.8 | - |

| Zhenghuangnuo No. 2 | Nicosulfuron + this compound-ethyl | 275.51 | 11.1 |

| Data from a study on the physiological basis of this compound-ethyl induction of nicosulfuron detoxification.[5] |

Table 2: Effect of this compound-ethyl on the I50 of Nicosulfuron on Acetolactate Synthase (ALS) Activity in Maize Cultivars

| Maize Cultivar | Treatment | I50 (µmol L⁻¹) |

| Zhengdan958 | Nicosulfuron alone | 15.46 |

| Zhengdan958 | Nicosulfuron + this compound-ethyl | 28.56 |

| Zhenghuangnuo No. 2 | Nicosulfuron alone | 0.57 |

| Zhenghuangnuo No. 2 | Nicosulfuron + this compound-ethyl | 2.17 |

| Data from the same study as Table 1, indicating that this compound does not directly affect the herbicide's target enzyme.[5] |

Table 3: Effect of this compound on the Expression of Cytochrome P450 Genes in Echinochloa crus-galli

| Gene | Treatment | Fold Increase in Expression |

| CYP71AK2 | Fenoxaprop-p-ethyl | Increased |

| CYP72A122 | Fenoxaprop-p-ethyl | Increased |

| CYP71AK2 | Fenoxaprop-p-ethyl + this compound-ethyl | Increased |

| CYP72A258 | Fenoxaprop-p-ethyl + this compound-ethyl | Increased |

| CYP81A12 | Fenoxaprop-p-ethyl + this compound-ethyl | Increased |

| CYP81A14 | Fenoxaprop-p-ethyl + this compound-ethyl | Increased |

| CYP81A21 | Fenoxaprop-p-ethyl + this compound-ethyl | Increased |

| Data from a study on the effect of this compound on herbicide resistance evolution.[12] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols cited in the literature.

Whole-Plant Bioassays for Safening Efficacy

Objective: To determine the protective effect of this compound against herbicide injury at the whole-plant level.

dot

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. farmprogress.com [farmprogress.com]

- 4. A Systematic Review of Herbicide Safener Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiological basis for this compound-ethyl induction of nicosulfuron detoxification in maize hybrids | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Induction of Glutathione S-Transferases in Arabidopsis by Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The safener this compound does not increase herbicide resistance evolution in recurrent selection with fenoxaprop - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Architects of Herbicide Tolerance: An In-depth Guide to Isoxadifen's Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxadifen-ethyl is a commercially significant herbicide safener, pivotal in modern agriculture for protecting vital crops like maize from the phytotoxic effects of certain herbicides. Its application allows for more effective weed management by enhancing the crop's intrinsic detoxification capabilities. This technical guide delves into the molecular underpinnings of this compound's safening action, providing a comprehensive overview of its mechanism, the key enzymatic players, and the signaling cascades it orchestrates.

Core Mechanism of Action: Enhancing Herbicide Metabolism

The primary function of this compound-ethyl is to accelerate the metabolic detoxification of herbicides within the crop plant. Upon absorption, this compound-ethyl is rapidly hydrolyzed to its biologically active form, this compound (4,5-dihydro-5,5-diphenyl-1,2-oxazole-3-carboxylic acid). This active metabolite then triggers a cascade of events leading to the enhanced expression and activity of two major classes of detoxification enzymes: Glutathione S-Transferases (GSTs) and Cytochrome P450 Monooxygenases (P450s).[1]

The Role of Glutathione S-Transferases (GSTs)

GSTs are a superfamily of enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide range of electrophilic substrates, including herbicides. This conjugation reaction increases the water solubility of the herbicide, rendering it less toxic and facilitating its sequestration into the vacuole or apoplast. This compound has been shown to significantly induce the expression of specific GST genes in maize, such as ZmGSTIV, ZmGST6, and ZmGST31.[2][3] This induction leads to a measurable increase in GST enzyme activity, thereby accelerating the detoxification of herbicides that are substrates for these enzymes.

The Contribution of Cytochrome P450 Monooxygenases (P450s)

P450s constitute a large and diverse group of heme-containing enzymes that catalyze a variety of oxidative reactions. In the context of herbicide metabolism, P450s introduce functional groups (e.g., hydroxyl groups) onto the herbicide molecule. This initial modification, often a hydroxylation or dealkylation, can directly detoxify the herbicide or prepare it for subsequent conjugation by GSTs or other transferases. This compound treatment has been demonstrated to upregulate the expression of several P450 genes, enhancing the plant's capacity to oxidatively metabolize herbicides.[4][5]

Quantitative Insights into this compound's Efficacy

The safening effect of this compound-ethyl can be quantified by measuring its impact on herbicide tolerance and enzyme activity. The following tables summarize key quantitative data from studies on maize.

Table 1: Effect of this compound-ethyl on Nicosulfuron Efficacy in Maize [6]

| Cultivar | Treatment | EC50 (mg kg⁻¹) | I50 (µmol L⁻¹) |

| Zhengdan958 | Nicosulfuron alone | 18.87 | 15.46 |

| Zhengdan958 | Nicosulfuron + this compound-ethyl | 249.28 | 28.56 |

| Zhenghuangnuo No. 2 | Nicosulfuron alone | 24.8 | 0.57 |

| Zhenghuangnuo No. 2 | Nicosulfuron + this compound-ethyl | 275.51 | 2.17 |

EC50: The effective concentration of herbicide that causes a 50% reduction in plant growth. I50: The concentration of herbicide that causes a 50% inhibition of the target enzyme (Acetolactate Synthase).

Table 2: Induction of Glutathione S-Transferase (GST) Activity by this compound-ethyl in Maize [1]

| Cultivar | Treatment | Time after Treatment | GST Activity (µmol min⁻¹ mg⁻¹ protein) |

| Zhengdan 958 | This compound-ethyl (33 mg kg⁻¹) | 3 days | 2.73 |

| Zhenghuangnuo No. 2 | This compound-ethyl (33 mg kg⁻¹) | 1 day | 3.09 |

Table 3: Upregulation of Detoxification-Related Genes by this compound-ethyl in Maize [2][3]

| Gene | Fold Change (this compound-ethyl vs. Control) |

| ZmGSTIV | Up-regulated |

| ZmGST6 | Up-regulated |

| ZmGST31 | Up-regulated |

| ZmMRP1 | Up-regulated |

| GST1 | ~4-fold (in a resistant weed biotype)[1] |

| GSTF1 | ~3-fold (in a resistant weed biotype)[1] |

Signaling Pathways and Gene Regulation

The induction of detoxification genes by this compound is not a direct interaction but is mediated by complex cellular signaling pathways. Evidence suggests that this compound taps into the plant's natural defense signaling networks, which are typically activated in response to biotic and abiotic stresses.

Involvement of Plant Defense Hormones

The signaling pathways of plant hormones such as jasmonic acid (JA) and salicylic acid (SA) are implicated in the safener response.[7][8] These pathways are known to regulate the expression of a wide array of defense-related genes, including GSTs and P450s. It is hypothesized that this compound, or its active form, is perceived by a receptor, which then triggers a signaling cascade that involves these hormonal pathways, leading to the activation of specific transcription factors.

The Role of Transcription Factors

Transcription factors are key regulatory proteins that bind to specific DNA sequences in the promoter regions of genes, thereby controlling their rate of transcription. In the context of safener action, transcription factors such as WRKY and bZIP are likely to play a crucial role.[9][10][11][12] These families of transcription factors are known to be involved in plant defense responses and are activated by various stress signals, including those mediated by JA and SA. The binding of these transcription factors to the promoter regions of GST and P450 genes initiates their transcription and subsequent translation into functional enzymes.

Caption: Proposed signaling pathway for this compound-induced herbicide detoxification in maize.

Experimental Protocols

Plant Material and Treatment

Maize (Zea mays) seedlings are grown under controlled greenhouse or growth chamber conditions. At a specific growth stage (e.g., V2-V3), plants are treated with this compound-ethyl, either alone or in combination with a herbicide. A control group (untreated) is maintained for comparison. Leaf tissue is harvested at various time points after treatment, flash-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.

Quantification of this compound and its Metabolite by LC-MS/MS

A detailed method for the quantification of this compound-ethyl and its active carboxylic acid metabolite in plant tissues can be adapted from existing literature on pesticide residue analysis.[13][14][15]

a. Extraction:

-

Homogenize frozen plant tissue (1-5 g) in a suitable solvent such as acetonitrile.

-

Centrifuge the homogenate and collect the supernatant.

-

Perform a liquid-liquid extraction or solid-phase extraction (SPE) for cleanup and concentration of the analytes.

b. LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve peak shape.

-

Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound-ethyl and this compound are used for quantification against a standard curve.

Glutathione S-Transferase (GST) Activity Assay

This spectrophotometric assay measures the rate of conjugation of glutathione to the model substrate 1-chloro-2,4-dinitrobenzene (CDNB), which results in an increase in absorbance at 340 nm.

a. Enzyme Extraction:

-

Grind frozen leaf tissue to a fine powder in liquid nitrogen.

-

Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing EDTA and PVPP).

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C.

-

Collect the supernatant containing the soluble proteins for the assay. Determine the total protein concentration using a standard method (e.g., Bradford assay).

b. Assay Protocol:

-

Prepare a reaction mixture containing potassium phosphate buffer (pH 6.5), reduced glutathione (GSH), and CDNB.

-

Pre-incubate the reaction mixture at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding a known amount of the enzyme extract.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-